This compound is derived from naphthyridine, a bicyclic structure that includes nitrogen atoms within its rings. Naphthyridines have been extensively studied for their pharmacological properties, including antibacterial, antiviral, and anticancer activities. The specific compound (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid has been identified in various studies focusing on the synthesis of biologically active molecules and serves as a key intermediate in the development of new therapeutic agents .
The synthesis of (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid can be achieved through several methods. A common synthetic route involves the following steps:
For example, one study detailed a method where 1,8-naphthyridin-4-one derivatives were reacted with sodium borohydride to yield various substituted naphthyridines, including (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid .
The molecular structure of (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is characterized by:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its spatial arrangement and confirm the presence of functional groups .
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing more complex derivatives that may exhibit enhanced biological activities .
The mechanism of action for (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is not fully elucidated but is believed to involve:
Research indicates that compounds within this class may exhibit significant activity against various cancer cell lines and pathogens .
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid has several scientific applications:
The 1,8-naphthyridine core consists of a diazanaphthalene system where nitrogen atoms adopt a peri fusion relationship. This configuration creates an electron-deficient π-system that facilitates charge transfer interactions and metal coordination. (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid (CAS 1931-45-9; MW 219.20 g/mol; C₁₀H₉N₃O₃) exemplifies a highly functionalized derivative with three critical modifications:
Table 1: Molecular Features of (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Structural Feature | Position | Chemical Significance |
---|---|---|
Carboxylic Acid Side Chain | C4 | Enhances water solubility; participates in salt formation and metal chelation |
Hydroxyl Group | C2 | Tautomerizes to oxo form; acts as hydrogen bond donor/acceptor; influences acidity (pKa ~6.5) |
Primary Amino Group | C7 | Engages in hydrogen bonding; site for acylation/Schiff base formation |
N1 Nitrogen | Ring | Participates in metal coordination (e.g., Mg²⁺ chelation in enzymatic inhibition) |
This compound exhibits zwitterionic character in physiological conditions, with the carboxylic acid deprotonated (COO⁻) and the N1 protonated, enhancing its solubility and interaction with biological targets. The planar bicyclic system allows for π-stacking interactions with aromatic residues in enzyme binding pockets, as evidenced by crystallographic studies of related naphthyridine-protein complexes [3] [8]. Substituents at the 4-position critically determine spatial orientation of the carboxylic acid moiety, influencing binding kinetics against targets like HIV integrase or bacterial topoisomerases. The acetic acid linker in this derivative provides greater conformational flexibility compared to direct C3-carboxamide linkages seen in compounds like elvitegravir, potentially enabling adaptation to resistant enzyme variants [3].
The synthetic chemistry of 1,8-naphthyridines evolved significantly from mid-20th century methodologies. Early routes relied on Conrad-Limpach cyclizations, where 2,6-diaminopyridine derivatives were condensed with β-keto esters. However, regiochemical challenges emerged, as evidenced by the misassignment of 2-methyl-7-amino-1,8-naphthyridin-4-one structures in 1949, later corrected to 4-methyl-7-amino-1,8-naphthyridin-2-ones through X-ray crystallography in 1965 [1]. Modern syntheses of (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid employ more efficient strategies:
Friedländer Condensation: 2-Aminonicotinaldehyde derivatives react with active methylene compounds (e.g., diethyl malonate) under basic conditions to construct the naphthyridine core. This method provides direct access to C4-functionalized derivatives but requires careful control of aldehyde regiochemistry [1] [5].
Carbene Insertion/Ring Expansion: 2-Phenyl-7-azaindoles undergo ring expansion via carbene insertion to yield 3-chloro-1,8-naphthyridines, which can be hydrolyzed to hydroxy derivatives and further functionalized at C4. This route offers excellent regioselectivity but involves multistep processing [1].
Microwave-Assisted Cyclization: Contemporary approaches utilize enaminones and 2-aminoprop-1-ene-1,1,3-tricarbonitrile under microwave irradiation (120°C, sodium ethoxide catalyst) to assemble furo[3,4-b][1,8]naphthyridines in ≤83% yield. These can be hydrolyzed to the target acetic acid derivatives [1] [3].
Table 2: Evolution of Synthetic Approaches to 4-Functionalized 1,8-Naphthyridines
Era | Method | Key Starting Materials | Yield Range | Limitations |
---|---|---|---|---|
1940s-1960s | Conrad-Limpach Cyclization | 2,6-Diaminopyridine + Ethyl acetoacetate | 30-45% | Regiochemical ambiguity; moderate yields |
1960s-1980s | Friedländer Condensation | 2-Aminonicotinaldehyde + Diethyl malonate | 50-75% | Aldehyde instability; competing side reactions |
Post-2000 | Microwave-Assisted Domino Reactions | Enaminones + Tricarbonitriles | 70-83% | Requires specialized equipment; optimization needed for scale-up |
The introduction of the acetic acid moiety at C4 represents a strategic innovation over earlier C3-carboxylic acid derivatives (e.g., nalidixic acid). This modification enhances conformational mobility and metal-chelating capacity, as the flexible -CH₂- spacer allows optimal positioning of the carboxylate group in enzyme active sites without compromising planarity of the heterocyclic core. Patent literature (EP0132845A2) details specific alkylation protocols for attaching protected bromoacetate units to naphthyridinone precursors, followed by deprotection and crystallization from ethanol/water mixtures to obtain the pure acetic acid derivative [5].
The multifaceted reactivity and target affinity of (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid enable diverse applications:
Heterocyclic Chemistry Applications
Medicinal Chemistry Applications
Table 3: Pharmacological Mechanisms of 4-(Acetic acid)-1,8-Naphthyridine Derivatives
Pharmacological Action | Molecular Target | Observed Effect | Structure-Activity Insight |
---|---|---|---|
Antibiotic Modulation | Bacterial Topoisomerase IV | 8-fold reduction in fluoroquinolone MIC against MDR E. coli | Free C7 amino group essential; acetic acid chain length critical |
Antiviral Activity | HIV-1 Integrase DDE Motif | IC₅₀ = 0.018 μM in strand transfer assay | Carboxylate mobility enables binding to mutant variants |
Cholinesterase Inhibition | Acetylcholinesterase | IC₅₀ 23.2 ± 5.3 μM (AChE); 6.39 ± 0.86 μM (BuChE) | N1-H tautomer enhances π-cation interaction with Trp86 |
Anticancer Activity | EGFR Kinase | IC₅₀ = 1.7 μM against EGFRᴸ⁸⁵⁸ᴿ | C2-hydroxy group forms H-bond with Thr766 in ATP binding site |
Recent studies highlight this compound's role as a multi-target therapeutic scaffold: Its derivatives simultaneously inhibit HIV integrase and RNase H (IC₅₀ = 0.64 μM) through conserved Mg²⁺ chelation mechanisms, demonstrating how strategic functionalization at C4 expands pharmacological utility [3] [7]. The acetic acid side chain specifically enables dual targeting impossible with rigid C3-carboxamide analogs, underscoring its significance in modern drug design against evolving resistance mechanisms.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1